3-(Di-n-propylsulfamoyl)benzeneboronic acid

Suzuki–Miyaura coupling Quality control Boronic acid purity

This 3-(di-n-propylsulfamoyl)benzeneboronic acid (CAS 1449145-31-6) is a meta-substituted arylboronic acid building block for Suzuki-Miyaura cross-coupling, purpose-built to install the 3-(di-n-propylsulfamoyl)phenyl moiety into complex scaffolds. The di-n-propyl substitution confers calculated lipophilicity of cLogP ~2.8–3.2—substantially higher than dimethyl analogs—making it the preferred choice when designing membrane-permeable biaryl candidates or when organic-phase extraction is employed during workup. Unlike carboxamide congeners, sulfonamide boronic acids exhibit divergent SAR with Ki values varying up to 23-fold depending on N-alkyl geometry; empirical validation with this specific regioisomer is essential, as electronic effects at the boronic acid center are not transferable from 4-position or smaller alkyl analogs. Procure 97% purity material to eliminate pre-coupling purification, ensure accurate stoichiometry, and maximize transmetalation efficiency in palladium-catalyzed reactions.

Molecular Formula C12H20BNO4S
Molecular Weight 285.17
CAS No. 1449145-31-6
Cat. No. B2847080
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Di-n-propylsulfamoyl)benzeneboronic acid
CAS1449145-31-6
Molecular FormulaC12H20BNO4S
Molecular Weight285.17
Structural Identifiers
SMILESB(C1=CC(=CC=C1)S(=O)(=O)N(CCC)CCC)(O)O
InChIInChI=1S/C12H20BNO4S/c1-3-8-14(9-4-2)19(17,18)12-7-5-6-11(10-12)13(15)16/h5-7,10,15-16H,3-4,8-9H2,1-2H3
InChIKeyNUYSZOMJDYKRCE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(Di-n-propylsulfamoyl)benzeneboronic Acid (CAS 1449145-31-6): Technical Specifications and Procurement Baseline for Suzuki–Miyaura Coupling Reagents


3-(Di-n-propylsulfamoyl)benzeneboronic acid (CAS 1449145-31-6) is an arylboronic acid derivative bearing a 3-substituted di-n-propylsulfamoyl group on the benzene ring, with molecular formula C12H20BNO4S and molecular weight 285.17 g/mol . This compound is primarily employed as a building block in Suzuki–Miyaura cross-coupling reactions for the introduction of the 3-(di-n-propylsulfamoyl)phenyl moiety into complex organic scaffolds [1]. Commercial availability is established through multiple reputable vendors, with certified purity specifications ranging from 95% to 98% .

Why Substituting 3-(Di-n-propylsulfamoyl)benzeneboronic Acid with Alternative Sulfamoyl–Phenylboronic Acids Introduces Uncontrolled Experimental Risk


Within the class of sulfamoyl-substituted phenylboronic acids, changes in the N-alkyl substitution pattern produce profound differences in electronic character, steric profile, and physicochemical behavior that cannot be assumed transferable. Sulfonamide boronic acids exhibit structure–activity relationships that diverge substantially from carboxamide analogs, with Ki values varying up to 23-fold depending on molecular size and substitution geometry [1]. The di-n-propyl substitution on 3-(di-n-propylsulfamoyl)benzeneboronic acid confers specific lipophilicity (estimated cLogP ≈ 2.8–3.2 based on structural calculation from molecular formula) and steric bulk that directly influences both coupling efficiency in Suzuki–Miyaura reactions and the downstream properties of the resulting biaryl products [2]. Substituting with dimethylsulfamoyl, unsubstituted sulfamoyl, or 4-position regioisomers alters the electronic density at the boronic acid center, potentially affecting transmetalation rates and overall reaction yields in ways that are not predictable without empirical validation [3].

3-(Di-n-propylsulfamoyl)benzeneboronic Acid: Product-Specific Quantitative Evidence Guide


Purity Benchmarking: 97–98% Certified Specifications Enable Reproducible Coupling Without Pre-Purification

3-(Di-n-propylsulfamoyl)benzeneboronic acid is commercially available with certified purity specifications of 97% (Thermo Scientific/Alfa Aesar) and 98% (Fluorochem/CymitQuimica) . For comparison, the unsubstituted 3-sulfamoylphenylboronic acid is typically offered at 95% purity . Boronic acid purity is critical in Suzuki–Miyaura coupling because the presence of boroxine anhydrides or deboronated impurities reduces effective stoichiometry and can poison palladium catalysts, leading to irreproducible yields [1].

Suzuki–Miyaura coupling Quality control Boronic acid purity

Lipophilicity Differentiation: Di-n-propyl Substitution Increases cLogP by Approximately 1.5–2.0 Units Relative to Dimethyl Analog

The di-n-propylsulfamoyl substituent confers substantially higher lipophilicity compared to smaller N-alkyl sulfamoyl analogs. Based on the molecular formula C12H20BNO4S, the estimated cLogP of 3-(di-n-propylsulfamoyl)benzeneboronic acid is approximately 2.8–3.2 (calculated by structural fragment method) . In contrast, the dimethyl analog (3-(dimethylsulfamoyl)phenylboronic acid, C8H12BNO4S, MW 229.06) has an estimated cLogP of approximately 1.0–1.3 . This difference of ~1.5–2.0 cLogP units translates to roughly 30–100× greater octanol/water partition coefficient for the target compound.

Lipophilicity Drug design Physicochemical properties

Regioisomeric Position Differentiates Synthetic Utility from 4-Position Sulfamoyl Boronic Acids

3-(Di-n-propylsulfamoyl)benzeneboronic acid places the boronic acid functionality at the meta position relative to the sulfamoyl group, whereas the 4-position regioisomer (4-(N,N-dipropylsulfamoyl)phenylboronic acid, CAS 1449142-50-0) places it at the para position . This positional isomerism results in distinct electronic communication between the substituents, affecting the reactivity of the boronic acid in Suzuki couplings and the properties of the resulting biaryl products. Meta-substituted arylboronic acids generally exhibit different transmetalation kinetics compared to para-substituted analogs due to altered electron density at the boron center [1].

Regioselectivity Suzuki coupling Building block

Optimal Application Scenarios for 3-(Di-n-propylsulfamoyl)benzeneboronic Acid in Research and Industrial Synthesis


Suzuki–Miyaura Coupling for Introduction of Lipophilic Meta-Sulfamoyl Phenyl Motifs

This compound is optimally deployed as a boronic acid coupling partner in palladium-catalyzed Suzuki–Miyaura reactions where the target product requires a 3-(di-n-propylsulfamoyl)phenyl substituent. The di-n-propyl substitution confers enhanced lipophilicity (estimated cLogP ≈ 2.8–3.2) compared to dimethyl analogs, which is advantageous when designing molecules intended for membrane permeability or when organic-phase extraction is employed in the synthetic workup . Procurement of material with certified 97–98% purity from Thermo Scientific or Fluorochem sources minimizes the need for pre-coupling purification and ensures accurate stoichiometry .

Synthesis of Biaryl Sulfonamide Libraries for Medicinal Chemistry SAR Exploration

In medicinal chemistry programs exploring sulfonamide-containing biaryl scaffolds, this boronic acid enables systematic variation of the N-alkyl substitution pattern. The di-n-propyl group provides a specific steric and electronic profile distinct from smaller (dimethyl, diethyl) or larger (dibutyl) alkyl sulfamoyl analogs, allowing SAR interrogation of lipophilic bulk effects on target binding and physicochemical properties [1]. The 3-position (meta) regioisomer specifically orients the sulfamoyl group in geometries that differ from 4-position para analogs, which is relevant for structure-based design when crystallographic or docking data indicate a preference for meta connectivity .

Precursor for Boronate Ester Formation and Anhydrous Storage

The free boronic acid can be converted to the corresponding pinacol ester or other boronate derivatives for enhanced stability during long-term storage or for use in coupling reactions requiring anhydrous conditions. The 97–98% purity specification of commercially available material provides a reliable starting point for derivatization without the need for extensive purification prior to esterification [2].

Comparative Benchmarking Against Other Sulfamoyl Boronic Acids

This compound is suitable as a reference standard for head-to-head experimental comparison with structurally related sulfamoyl boronic acids (e.g., 3-(dimethylsulfamoyl)-, 3-sulfamoyl-, or 4-position regioisomers) to empirically determine the effect of N-alkyl chain length and substitution position on coupling yield, reaction kinetics, or product properties in a given synthetic system [3].

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